3-(Azetidinomethyl)phenyl cyclopentyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "3-(Azetidinomethyl)phenyl cyclopentyl ketone" is a molecule that appears to be related to the field of organic chemistry, specifically involving azetidinone structures and ketones. Azetidinones, also known as β-lactams, are four-membered cyclic amides that are of significant interest due to their biological activity and presence in many antibiotics. Cyclopentyl ketones are a type of cyclic ketone with a five-membered ring, which are important in various chemical syntheses due to their reactivity and potential to form complex structures.
Synthesis Analysis
The synthesis of related azetidinone compounds can be achieved through different methods. For instance, the reaction of alkyl azides with cyclopropanones can afford alpha-amino-alpha'-diazomethyl ketones, which can be cyclized to N-substituted 3-azetidinones using Rh(2)(OAc)(4) as a catalyst . Additionally, cycloadditions of alkynyl ketones with N-tosylimines can be catalyzed by Lewis bases such as Bu3P and DMAP to synthesize azetidines . These methods demonstrate the versatility of synthetic approaches to constructing the azetidinone core.
Molecular Structure Analysis
The molecular structure of azetidinones is characterized by a four-membered lactam ring, which can influence the reactivity and stereochemical outcomes of reactions. The endo/exo-diastereoselectivity of reactions involving azetidinones can be strongly dependent on the cis or trans nature of substituents on the ring . The stereochemistry of these compounds is crucial, as it can affect their biological activity.
Chemical Reactions Analysis
Azetidinones and ketones can undergo various chemical reactions. For example, azetidinones can be formed through cyclization reactions initiated by electrophilic reagents . Photochemical cycloadditions with ketones can lead to the formation of oxazolines, which are important heterocyclic structures . The reactivity of these compounds under different conditions can lead to a diverse array of products, showcasing the rich chemistry of azetidinones and ketones.
Physical and Chemical Properties Analysis
The physical and chemical properties of "this compound" would likely be influenced by the presence of the azetidinone ring and the ketone group. Azetidinones are generally stable structures with high ring strain, which can affect their reactivity . The ketone functionality is a reactive site for various chemical transformations, such as reductions and nucleophilic additions. The compound's solubility, melting point, and boiling point would be determined by its molecular structure and substituents.
Safety and Hazards
The compound is described as a highly flammable liquid and vapor. It may cause serious eye irritation, respiratory irritation, and may cause drowsiness or dizziness . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing. Ingestion and inhalation should also be avoided .
Mechanism of Action
Ketones
are a type of organic compound characterized by a carbonyl group (C=O) bonded to two other carbon atoms. They are known to undergo a variety of chemical reactions, including oxidation and reduction, nucleophilic addition, and condensation . For instance, ketones can be reduced to form alcohols in reactions such as the Wolff-Kishner reduction .
properties
IUPAC Name |
[3-(azetidin-1-ylmethyl)phenyl]-cyclopentylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c18-16(14-6-1-2-7-14)15-8-3-5-13(11-15)12-17-9-4-10-17/h3,5,8,11,14H,1-2,4,6-7,9-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPRQABERHXZNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=CC=CC(=C2)CN3CCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643285 |
Source
|
Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(cyclopentyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898772-39-9 |
Source
|
Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(cyclopentyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.